molecular formula C14H16N2O7 B12402994 5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12402994
M. Wt: 324.29 g/mol
InChI Key: LSIDJDXMOBYKJX-JERFEKOUSA-N
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Description

5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound features a furan ring attached to a pyrimidine-2,4-dione core, with a substituted oxolane ring. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrimidine intermediates, followed by their coupling under specific conditions. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine-2,4-dione core: This involves the condensation of urea with β-dicarbonyl compounds.

    Coupling reaction: The furan and pyrimidine intermediates are coupled using a suitable catalyst, often under reflux conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of ether or amine derivatives.

Scientific Research Applications

5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, its antiviral activity may involve inhibition of viral enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells. The furan and pyrimidine moieties play crucial roles in these interactions, binding to active sites and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
  • 5-(thiophen-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
  • 5-(pyridin-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

Uniqueness

The presence of the furan ring in this compound imparts unique electronic and steric properties, distinguishing it from similar compounds with thiophene or pyridine rings. These differences can influence the compound’s reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C14H16N2O7

Molecular Weight

324.29 g/mol

IUPAC Name

5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H16N2O7/c1-21-11-10(18)9(6-17)23-13(11)16-5-7(8-3-2-4-22-8)12(19)15-14(16)20/h2-5,9-11,13,17-18H,6H2,1H3,(H,15,19,20)/t9-,10?,11+,13-/m1/s1

InChI Key

LSIDJDXMOBYKJX-JERFEKOUSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)C3=CC=CO3

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O

Origin of Product

United States

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